molecular formula C13H9FO2 B180754 2-Fluoro-5-phenylbenzoic acid CAS No. 146328-84-9

2-Fluoro-5-phenylbenzoic acid

Cat. No. B180754
CAS RN: 146328-84-9
M. Wt: 216.21 g/mol
InChI Key: CBDZTEBMHMCYCY-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of 2-Fluoro-5-phenylbenzoic acid can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-phenylbenzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-5-phenylbenzoic acid are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-phenylbenzoic acid has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

2-Fluoro-5-phenylbenzoic acid: can be utilized in analytical chemistry as a standard or reference compound in HPLC methods. Its distinct UV absorption properties make it suitable for UV detection, which is a common detection method in HPLC .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its carboxylic acid group is reactive and can be used to form esters, amides, and other derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Nanotechnology

In the realm of nanotechnology, 2-Fluoro-5-phenylbenzoic acid could be employed to modify the surface properties of nanoparticles. This modification can enhance the solubility, dispersion, or reactivity of nanoparticles, which is essential for creating functional nanomaterials .

Biomedical Research

The compound has potential applications in biomedical research, particularly in the development of fluorescent probes. These probes can be used for imaging or as sensors to detect biological molecules or cellular processes .

Environmental Science

2-Fluoro-5-phenylbenzoic acid: may be used in environmental science to study the degradation of similar organic compounds. Understanding its breakdown can help in assessing the environmental impact and designing better degradation pathways for pollutants .

Drug Development

As a fluorinated aromatic compound, it can be used in the design of new drugs. Fluorine atoms can significantly alter the biological activity of molecules, making them more lipophilic and potentially improving their pharmacokinetic properties .

Materials Science

In materials science, 2-Fluoro-5-phenylbenzoic acid can be applied in the synthesis of polymers or co-polymers. Its phenyl ring provides a rigid structure that can contribute to the thermal stability and mechanical strength of the material .

Analytical Chemistry

This compound can be used in the development of new analytical methods. Its unique structure allows it to serve as a calibration standard or a reagent in various chemical analyses, including spectroscopy and mass spectrometry .

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-5-phenylbenzoic acid is not available, it is generally advisable to use personal protective equipment, avoid dust formation, and handle the compound in a well-ventilated area .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including potentially 2-Fluoro-5-phenylbenzoic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future may see further advances in this area, potentially opening up new applications for 2-Fluoro-5-phenylbenzoic acid .

properties

IUPAC Name

2-fluoro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZTEBMHMCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471734
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-phenylbenzoic acid

CAS RN

146328-84-9
Record name 2-fluoro-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoro-benzoic acid (49) (2.0 g, 9.00 mmol) was coupled to phenyl boronic acid (1.23 g, 10.00 mmol) using method F, except that after the 2 hour reaction, water (50 mL) and TBME (50 mL) were added. The mixture was filtered and the aqueous layer was washed with TBME. The aqueous layer was then acidified with 1N HCl and the precipitated solid was collected and dried. Yield: 1.6 g, 82%
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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